molecular formula C14H13NO3 B14324569 (4-Benzoyl-1-methyl-1H-pyrrol-2-yl)acetic acid CAS No. 108680-30-4

(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)acetic acid

Cat. No.: B14324569
CAS No.: 108680-30-4
M. Wt: 243.26 g/mol
InChI Key: MUZAWBRZSIZHSH-UHFFFAOYSA-N
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Description

(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)acetic acid is an organic compound with the molecular formula C15H15NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzoyl-1-methyl-1H-pyrrol-2-yl)acetic acid typically involves the condensation of a benzoyl-substituted pyrrole with acetic acid derivatives. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . Another approach involves the condensation of ethyl 4-aminobenzoate with acetonyl acetone in glacial acetic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (4-Benzoyl-1-methyl-1H-pyrrol-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or sulfonyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Benzoyl-1-methyl-1H-pyrrol-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison: (4-Benzoyl-1-methyl-1H-pyrrol-2-yl)acetic acid is unique due to its specific benzoyl substitution, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the presence of different substituents (e.g., chloro, fluoro, bromo) can significantly alter the compound’s pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No.

108680-30-4

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-(4-benzoyl-1-methylpyrrol-2-yl)acetic acid

InChI

InChI=1S/C14H13NO3/c1-15-9-11(7-12(15)8-13(16)17)14(18)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,16,17)

InChI Key

MUZAWBRZSIZHSH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1CC(=O)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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